This compound is primarily synthesized in laboratory settings and is utilized in various fields, including medicinal chemistry and materials science. Its classification falls under heterocyclic compounds due to the presence of nitrogen in the pyridine and thiophene rings.
The synthesis of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves several key steps:
The molecular structure of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide features:
N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions:
The mechanism of action for N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide has been explored primarily in biological contexts:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used to confirm structure and purity .
N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide has several notable applications:
Thiophene carboxamide derivatives represent a structurally diverse class of compounds with significant therapeutic potential for lipid metabolism disorders. These compounds modulate key pathways in lipid homeostasis, particularly through inhibition of sterol-regulatory element binding proteins (SREBPs), transcription factors governing hepatic lipogenesis and cholesterol biosynthesis. The 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivative ZJ001 exemplifies this mechanism, suppressing SREBP-1c processing via AMPK/mTORC1 pathway modulation. In high-fat diet-fed mice, ZJ001 administration (15 mg·kg⁻¹·d⁻¹) significantly reduced hepatic lipid accumulation and improved glucose tolerance. Molecular analysis revealed dose-dependent downregulation of SREBP-1c, SREBP-2, and downstream lipogenic genes (FAS, ACC, HMGCR) in hepatocytes [5].
Thiophene carboxamides exhibit enhanced target engagement due to:
Table 1: Core Structure of Thiophene Carboxamides with Lipid-Modulating Activity
Compound | Core Structure | Primary Target | Metabolic Effect |
---|---|---|---|
ZJ001 | Tetrahydrobenzo[b]thiophene carboxylic acid | SREBP cleavage | ↓ Hepatic triglyceride synthesis |
N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide | Monocyclic thiophene carboxamide | SMS2 (implied) | ↓ Sphingomyelin biosynthesis |
Sphingomyelin synthase 2 (SMS2) has emerged as a validated therapeutic target for dry eye disease (DED), with thiophene carboxamides representing a leading chemotype for inhibitor development. The discovery trajectory began with non-selective sphingolipid modulators and evolved toward thiophene-based SMS2 inhibitors with improved specificity and ocular bioavailability. Compound 14l—a structurally optimized thiophene carboxamide—demonstrates potent SMS2 inhibition (IC₅₀ = 28 nmol/L) through competitive binding at the enzyme’s catalytic site. This inhibition reduces sphingomyelin (SM) biosynthesis in meibomian glands, addressing a key pathophysiological feature of DED [3].
Critical milestones in this development include:
Table 2: Evolution of Thiophene Carboxamide-Based SMS2 Inhibitors
Generation | Example Compound | SMS2 IC₅₀ | Key Advancement |
---|---|---|---|
Prototype | Simple thiophene carboxamides | >1 μM | Target identification |
Intermediate | Alkyl-substituted derivatives | ~200 nM | Improved enzyme selectivity |
Optimized | 14l | 28 nM | Enhanced corneal penetration & in vivo efficacy |
The structural architecture of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide (C₁₇H₁₄N₂OS, MW 294.37 g/mol, CAS 314768-41-7) incorporates three pharmacophoric elements essential for targeting lipid metabolism enzymes and SMS2:
Table 3: Calculated Physicochemical Properties of N-Benzyl-N-(Pyridin-2-yl)Thiophene-2-Carboxamide
Property | Value | Significance |
---|---|---|
Molecular weight | 294.37 g/mol | Optimal for CNS/ocular penetration |
LogP | 2.65 | Balances membrane permeability/aqueous solubility |
Hydrogen bond acceptors | 3 | Facilitates target binding |
Hydrogen bond donors | 0 | Reduces metabolic clearance |
Rotatable bonds | 4 | Maintains conformational flexibility |
Optimization strategies focus on three domains:
Structural derivatives demonstrating efficacy in lipid modulation provide a blueprint for further development of this chemotype as dual-targeting therapeutics for metabolic and ocular diseases.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0